molecular formula C17H24N2O2 B2793602 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034445-97-9

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2793602
CAS No.: 2034445-97-9
M. Wt: 288.391
InChI Key: UMXFEAIMQBAIRS-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a cyclohexyl group, a pyrrolidine ring, and a pyridin-4-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with a pyridin-4-yloxy halide in the presence of a base.

    Introduction of the Cyclohexyl Group: The final step involves the alkylation of the intermediate product with a cyclohexyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-4-yloxy halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its interactions with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and molecular mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyridin-3-yloxy group.

    2-Cyclohexyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyridin-2-yloxy group.

Uniqueness

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the pyridin-4-yloxy group, which may confer distinct biological activities and interactions compared to its analogs. This uniqueness can be leveraged in drug design to develop compounds with targeted therapeutic effects.

Properties

IUPAC Name

2-cyclohexyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(12-14-4-2-1-3-5-14)19-11-8-16(13-19)21-15-6-9-18-10-7-15/h6-7,9-10,14,16H,1-5,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXFEAIMQBAIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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